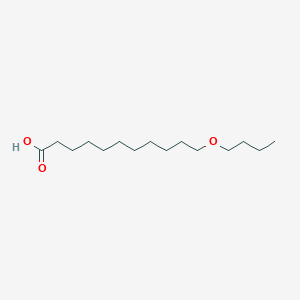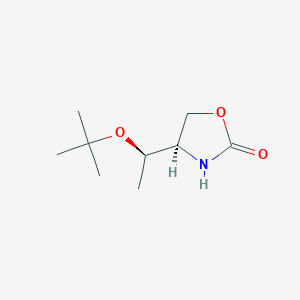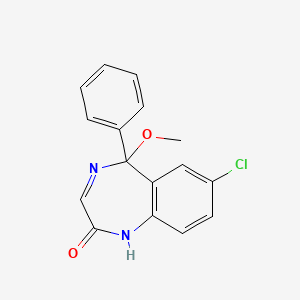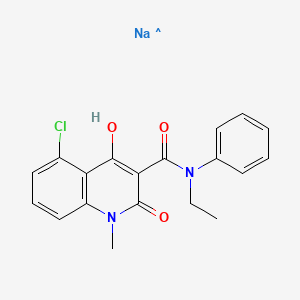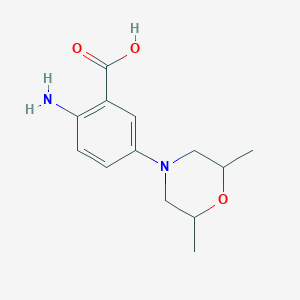
2-amino-5-(2,6-dimethyl-4-morpholinyl)Benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-5-(2,6-dimethyl-4-morpholinyl)Benzoic acid is an organic compound with the molecular formula C13H18N2O3 This compound is characterized by the presence of an amino group, a benzoic acid moiety, and a morpholine ring substituted with two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(2,6-dimethyl-4-morpholinyl)Benzoic acid typically involves the reaction of 2,6-dimethylmorpholine with 2-amino-5-bromobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-amino-5-(2,6-dimethyl-4-morpholinyl)Benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
2-amino-5-(2,6-dimethyl-4-morpholinyl)Benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties
作用机制
The mechanism of action of 2-amino-5-(2,6-dimethyl-4-morpholinyl)Benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
2-Amino-5-methylbenzoic acid: Similar structure but lacks the morpholine ring.
2-Amino-4-methoxybenzoic acid: Contains a methoxy group instead of the morpholine ring.
2-Amino-5-nitrobenzoic acid: Contains a nitro group instead of the morpholine ring .
Uniqueness
2-amino-5-(2,6-dimethyl-4-morpholinyl)Benzoic acid is unique due to the presence of the morpholine ring substituted with two methyl groups. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.
属性
分子式 |
C13H18N2O3 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC 名称 |
2-amino-5-(2,6-dimethylmorpholin-4-yl)benzoic acid |
InChI |
InChI=1S/C13H18N2O3/c1-8-6-15(7-9(2)18-8)10-3-4-12(14)11(5-10)13(16)17/h3-5,8-9H,6-7,14H2,1-2H3,(H,16,17) |
InChI 键 |
LIXASUAAPSFZQB-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC(O1)C)C2=CC(=C(C=C2)N)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
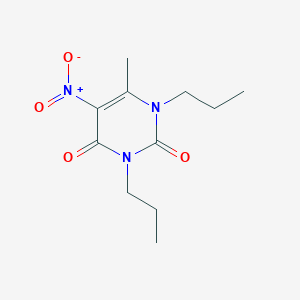
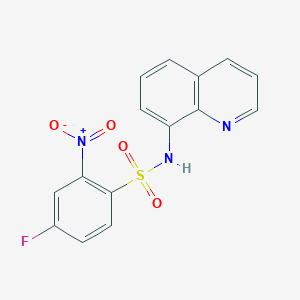

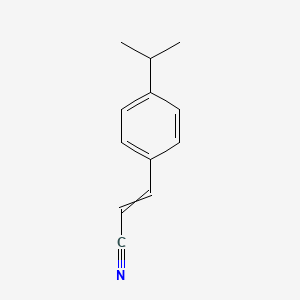
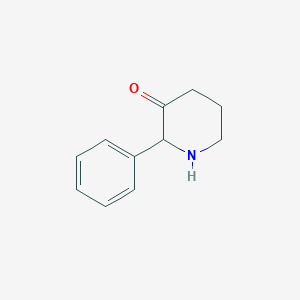
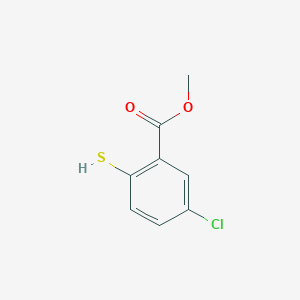
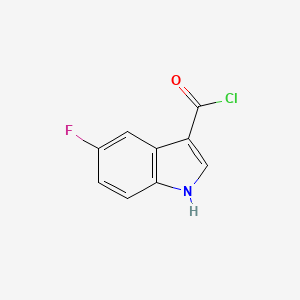
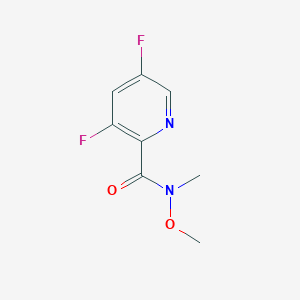
![7-(hydroxymethyl)-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B8675261.png)
